molecular formula C11H14N2O3S B6665022 3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid

3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid

Cat. No.: B6665022
M. Wt: 254.31 g/mol
InChI Key: WQVDLXCQYMFYAA-UHFFFAOYSA-N
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Description

3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a propanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted cyclopropyl derivatives

Mechanism of Action

The mechanism of action of 3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets .

Properties

IUPAC Name

3-[cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7(11(15)16)4-13(8-2-3-8)10(14)9-5-17-6-12-9/h5-8H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVDLXCQYMFYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)C2=CSC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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